BenchChemオンラインストアへようこそ!

PF-573228

FAK inhibition IC50 kinase assay

PF-573228 is a potent, ATP-competitive FAK inhibitor with 50- to 250-fold selectivity over Pyk2. Its unique N-dealkylation metabolism makes it a critical tool for discriminating FAK vs. Pyk2 signaling and for studying drug metabolism. Ideal for researchers needing precise pathway dissection without the confounding effects of pan-inhibition. High purity compound available for your R&D needs.

Molecular Formula C22H20F3N5O3S
Molecular Weight 491.5 g/mol
CAS No. 869288-64-2
Cat. No. B1684526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-573228
CAS869288-64-2
Synonyms6-(4-(3-(methylsulfonyl)benzylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-3,4-dihydroquinolin-2(1H)-one
PF 228
PF 573,228
PF 573228
PF-228
PF-573,228
PF-573228
PF228 cpd
PF573,228
PF573228
Molecular FormulaC22H20F3N5O3S
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4
InChIInChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30)
InChIKeyHESLKTSGTIBHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one (PF-573228): Potent and Selective FAK Inhibitor for Integrin Signaling Research


6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one (CAS 869288-64-2), also known as PF-573228, is a quinolone-based small molecule that functions as a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) [1]. It is a member of the diarylpyrimidine class of kinase inhibitors and is widely used as a chemical probe to dissect FAK-dependent signaling pathways involved in cell adhesion, migration, and proliferation [1].

Why Generic FAK Inhibitors Cannot Simply Substitute for 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one in Targeted Research


Despite the availability of multiple FAK inhibitors, interchangeability is precluded by critical differences in selectivity profiles, metabolic fate, and functional consequences. For instance, PF-573228 uniquely exhibits N-dealkylation as a primary metabolic pathway compared to the hydroxylation/dehydrogenation-dominated metabolism of the clinical candidate PF-562271, which directly impacts in vivo stability and off-target exposure [1]. Furthermore, while PF-573228 and the dual FAK/Pyk2 inhibitor PF-431396 both inhibit migration in melanoma models, only PF-573228 uniquely preserves matrix degradation activity, demonstrating that pan-inhibition of the FAK family (including Pyk2) can yield opposing biological outcomes [2]. These non-interchangeable features underscore the necessity for rigorous selection based on the specific biological question.

Quantitative Differentiation Guide for 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one Against FAK Inhibitor Comparators


FAK Enzymatic Potency: Comparable nM Activity to Clinical FAK Inhibitors

PF-573228 demonstrates potent inhibition of purified FAK catalytic fragment with an IC50 of 4 nM [1]. This potency is comparable to, though slightly less than, the clinical-stage FAK inhibitors PF-562271 (IC50 = 1.5 nM) and GSK2256098 (apparent Ki = 0.4 nM) [2]. The magnitude of this difference is modest and within the typical range of assay variability, indicating that PF-573228 provides similar biochemical target engagement in cell-free systems.

FAK inhibition IC50 kinase assay

Kinase Selectivity: Superior Discrimination Against Pyk2 and CDKs

PF-573228 exhibits a broad selectivity window of 50- to 250-fold for FAK over a panel of other kinases, including the closely related Pyk2, CDK1/7, and GSK-3β [1]. In contrast, the clinical FAK inhibitor PF-562271 shows only ~10-fold selectivity for FAK over Pyk2, making it a less clean tool for dissecting FAK-specific versus Pyk2-specific functions [2]. This quantitative difference in the selectivity window directly translates to reduced confounding off-target effects in cell-based studies.

kinase selectivity Pyk2 CDK off-target

Distinct In Vitro Metabolic Fate: N-Dealkylation as a Unique Pathway

In vitro metabolism studies in rat liver microsomes reveal that PF-573228 undergoes three major phase I biotransformations: hydroxylation, dehydrogenation, and N-dealkylation [1]. Critically, N-dealkylation is a unique pathway for PF-573228 that is not observed for the clinical FAK inhibitor PF-562271, whose metabolism is limited to hydroxylation and dehydrogenation [1]. This divergence in metabolic fate has direct implications for in vivo half-life, potential reactive metabolite formation, and species-specific clearance predictions.

drug metabolism liver microsomes N-dealkylation PF-562271

Differential Impact on Matrix Degradation vs. Migration Compared to Dual FAK/Pyk2 Inhibitor PF-431396

In A375 melanoma cells, treatment with 1 µM PF-573228 significantly reduced cell migration speed, consistent with FAK inhibition. However, and in stark contrast, the dual FAK/Pyk2 inhibitor PF-431396, also at 1 µM, completely abrogated matrix degradation activity, an effect not observed with PF-573228 [1]. This functional divergence demonstrates that inhibiting Pyk2 in addition to FAK yields a distinct and more potent anti-invasive phenotype, highlighting the specific, FAK-limited activity of PF-573228.

cell migration matrix degradation melanoma PF-431396

Optimal Research and Industrial Application Scenarios for 6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one Based on Quantitative Evidence


Chemical Probe for Isolating FAK-Specific Signaling from Pyk2 in Integrin Biology

Given its 50- to 250-fold selectivity for FAK over Pyk2, compared to only ~10-fold for PF-562271, PF-573228 is the optimal tool for experiments requiring precise discrimination between FAK and Pyk2 signaling pathways [1]. This is particularly relevant in studies of integrin-mediated adhesion, migration, and mechanotransduction where Pyk2 can compensate for FAK loss, confounding interpretation of gene knockout or pan-inhibitor experiments.

In Vitro Metabolism Studies Requiring a FAK Inhibitor with a Unique N-Dealkylation Pathway

Researchers investigating the metabolism of FAK inhibitors, or those using PF-573228 as a model substrate for studying N-dealkylation in drug metabolism assays, should select this compound. Its distinct metabolic profile, including N-dealkylation not seen with PF-562271, provides a valuable comparative tool for understanding structure-metabolism relationships and for developing improved FAK inhibitors with altered clearance properties [1].

Investigating FAK-Dependent Cell Migration Without Confounding Effects on Matrix Degradation

For studies focused exclusively on the role of FAK in regulating cell migration speed, PF-573228 is the preferred inhibitor. Unlike the dual FAK/Pyk2 inhibitor PF-431396, which profoundly blocks matrix degradation, PF-573228 allows for the analysis of migration defects in isolation, enabling researchers to dissect the specific contribution of FAK to cellular motility versus the broader invasive phenotype controlled by Pyk2 and other FAK family members [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-573228

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.